molecular formula C20H17NO3 B496990 Ethyl 3-(2-naphthoylamino)benzoate

Ethyl 3-(2-naphthoylamino)benzoate

Cat. No.: B496990
M. Wt: 319.4g/mol
InChI Key: RFJXPLCMAONGCD-UHFFFAOYSA-N
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Description

Ethyl 3-(2-naphthoylamino)benzoate is a benzoate ester derivative featuring a naphthoylamino substituent at the 3-position of the benzene ring. This compound is synthesized via amide bond formation between ethyl 3-aminobenzoate and 2-naphthoyl chloride, analogous to methods described for related esters (e.g., ethyl 3-(2',4'-dihydroxyphenylazo)benzoate) . The ester group stabilizes the molecule against hydrolysis under acidic/basic conditions, a strategy also employed in the synthesis of ethyl 3-aminobenzoate derivatives to avoid decomposition .

Properties

Molecular Formula

C20H17NO3

Molecular Weight

319.4g/mol

IUPAC Name

ethyl 3-(naphthalene-2-carbonylamino)benzoate

InChI

InChI=1S/C20H17NO3/c1-2-24-20(23)17-8-5-9-18(13-17)21-19(22)16-11-10-14-6-3-4-7-15(14)12-16/h3-13H,2H2,1H3,(H,21,22)

InChI Key

RFJXPLCMAONGCD-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=CC(=CC=C1)NC(=O)C2=CC3=CC=CC=C3C=C2

Canonical SMILES

CCOC(=O)C1=CC(=CC=C1)NC(=O)C2=CC3=CC=CC=C3C=C2

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Variations

Compound Name Substituents/Functional Groups Key Properties/Applications Reference
Ethyl 3-(2-naphthoylamino)benzoate 3-(2-naphthoylamino), ethyl ester Potential use in materials science/drug design (hypothesized)
Ethyl benzoylacetate β-keto group, ethyl ester Keto-enol tautomerism; intermediate in organic synthesis
Ethyl 3-(but-3-enyloxy)-4-(octyloxy)benzoate (L2) Alkoxy chains (but-3-enyloxy, octyloxy) Liquid crystal applications; enhanced solubility in non-polar solvents
I-6501 (Ethyl 4-(5-(3-methylisoxazol-5-ylamino)pentylthio)benzoate) Isoxazole-amino-thioether chain Antimicrobial/anti-inflammatory activity (studied in derivatives)
Ethyl 3-(2',4'-dihydroxyphenylazo)benzoate Azo group, dihydroxyphenyl substituent Dye chemistry; photostability studies

Key Observations :

  • Electron-Withdrawing vs. Electron-Donating Groups: The β-keto group in ethyl benzoylacetate enhances reactivity (e.g., nucleophilic attacks), whereas the naphthoylamino group in the target compound may favor π-stacking interactions.
  • Solubility: Alkoxy-substituted analogs (e.g., L2 ) exhibit higher hydrophobicity compared to the naphthoylamino derivative, which may have moderate solubility in polar aprotic solvents due to its amide group.
  • Synthetic Challenges: Diazotization or amidation steps require protective strategies; unprotected carboxylic acids (e.g., 3-aminobenzoic acid) often decompose, necessitating esterification .

Spectroscopic and Reactivity Comparisons

  • NMR Data: this compound is expected to show aromatic proton signals at δ 7.5–8.5 ppm (similar to compound L2 and azo derivatives ). The ethyl ester group typically resonates as a triplet at δ 1.2–1.4 ppm (CH3) and a quartet at δ 4.1–4.3 ppm (CH2) .
  • Reactivity: The naphthoylamino group may undergo electrophilic substitution (e.g., nitration), whereas azo derivatives (e.g., ) are prone to reduction or photodegradation.

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